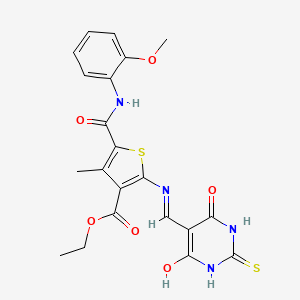
ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H20N4O6S2 and its molecular weight is 488.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C21H20N4O6S2 with a molecular weight of approximately 472.5 g/mol. It features a unique structure that includes a tetrahydropyrimidine moiety and a thiophene ring, which are known to contribute to various biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O6S2 |
| Molecular Weight | 472.5 g/mol |
| Solubility | Organic solvents |
| Melting Point | 90-94 °C |
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties . The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Potential
Research indicates that derivatives of thiophene compounds often demonstrate anticancer activities. This compound has been tested against several cancer cell lines, revealing cytotoxic effects. For instance:
- Cell Line : HCT-116 (colon carcinoma)
- IC50 : 6.2 μM
- Cell Line : T47D (breast cancer)
- IC50 : 27.3 μM
These findings indicate the compound's potential as a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biomolecules involved in cell signaling pathways and apoptosis.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of the compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.
Study on Anticancer Activity
In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis in cancer cells. Flow cytometry analysis showed a significant increase in Annexin V positive cells after treatment, suggesting that the compound induces apoptosis through mitochondrial pathways.
属性
IUPAC Name |
ethyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S2/c1-4-31-20(29)14-10(2)15(18(28)23-12-7-5-6-8-13(12)30-3)33-19(14)22-9-11-16(26)24-21(32)25-17(11)27/h5-9H,4H2,1-3H3,(H,23,28)(H3,24,25,26,27,32)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGGONZELLAERW-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)N=CC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)/N=C/C3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














